

physical properties of 5-Methoxyisophthalic acid

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Compound of Interest

Compound Name: **5-Methoxyisophthalic acid**

Cat. No.: **B140609**

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An In-Depth Technical Guide to the Physical Properties of **5-Methoxyisophthalic Acid**

This guide provides a comprehensive overview of the core physical properties of **5-Methoxyisophthalic Acid**, tailored for researchers, scientists, and professionals in drug development. The content moves beyond simple data presentation to include the causality behind experimental choices and detailed, field-proven protocols for property determination.

Compound Identity and Core Characteristics

5-Methoxyisophthalic acid (CAS No: 46331-50-4) is an aromatic dicarboxylic acid.^[1] Its structure, featuring two carboxylic acid groups and a methoxy group on a benzene ring, dictates its physical and chemical behavior.^[1] The interplay between the electron-donating methoxy group and the electron-withdrawing carboxylic acid groups influences its acidity, solubility, and spectral characteristics. It typically presents as a white to off-white crystalline solid.

Property	Value	Source(s)
CAS Number	46331-50-4	[2] [3]
Molecular Formula	C ₉ H ₈ O ₅	[4]
Molecular Weight	196.16 g/mol	[2] [3]
Appearance	White to off-white powder/crystal	
Melting Point	270-280 °C	[2] [3] [4]
Boiling Point	270 °C (Note: Likely decomposition)	[3]
Solubility	Soluble in Methanol	
SDBS No.	52048	[5]

Thermal Properties: Melting and Boiling Point

Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic temperature at which the solid and liquid phases are in equilibrium.[\[6\]](#) For **5-Methoxyisophthalic acid**, the literature value is consistently reported in the range of 270-280 °C.[\[2\]](#)[\[3\]](#)[\[4\]](#) This high melting point is indicative of a stable crystal lattice structure, likely facilitated by strong intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules. The energy required to overcome these forces is substantial, resulting in a high melting temperature.[\[7\]](#)[\[8\]](#)

The presence of impurities will cause a depression in the melting point and a broadening of the melting range.[\[9\]](#)[\[10\]](#) Therefore, an accurately determined melting point serves as a crucial indicator of sample purity.

Boiling Point

A boiling point of 270 °C has been reported.[\[3\]](#) However, for a compound with a high melting point like this, it is highly probable that it will decompose at or before reaching its boiling point at atmospheric pressure. The reported value should be treated with caution and is more likely a decomposition temperature.

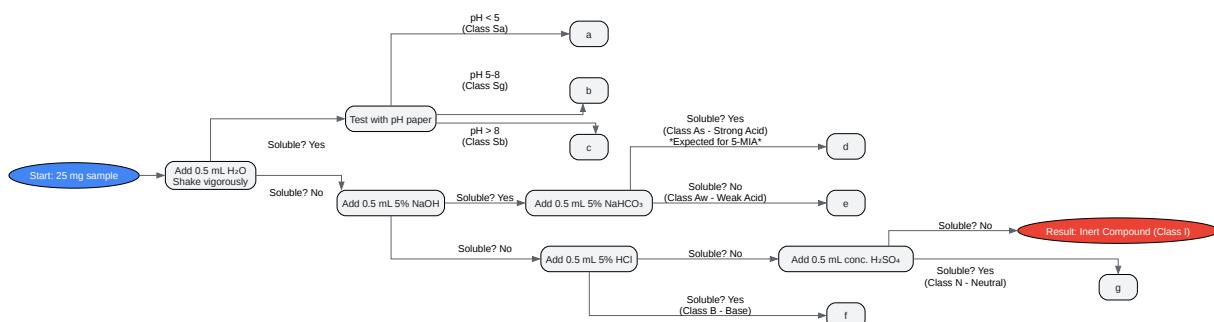
Solubility Profile

The solubility of **5-Methoxyisophthalic acid** is governed by its molecular structure, which contains both polar (two -COOH , one -OCH_3) and nonpolar (benzene ring) regions.

- **Polar Solvents:** It is reported to be soluble in methanol. The ability of the carboxylic acid and methoxy groups to form hydrogen bonds with methanol facilitates its dissolution. Its solubility in water is expected to be low due to the hydrophobic nature of the benzene ring.
- **Aqueous Base:** As a dicarboxylic acid, it readily reacts with aqueous bases like 5% Sodium Hydroxide (NaOH) and 5% Sodium Bicarbonate (NaHCO_3) to form water-soluble carboxylate salts.^{[11][12]} This reactivity is a cornerstone of its purification via acid-base extraction. The reaction with NaHCO_3 , a weak base, indicates that at least one of the carboxylic acid groups is a relatively strong acid.^[12]

Experimental Workflow: Qualitative Solubility Analysis

The following workflow provides a systematic approach to characterizing the solubility of an unknown compound, which is directly applicable to verifying the identity of **5-Methoxyisophthalic acid**.

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Caption: Logical workflow for determining the solubility class of an organic compound.

Acidity and pKa

As a dicarboxylic acid, **5-Methoxyisophthalic acid** has two distinct acidic protons and therefore two pKa values (pKa₁ and pKa₂).

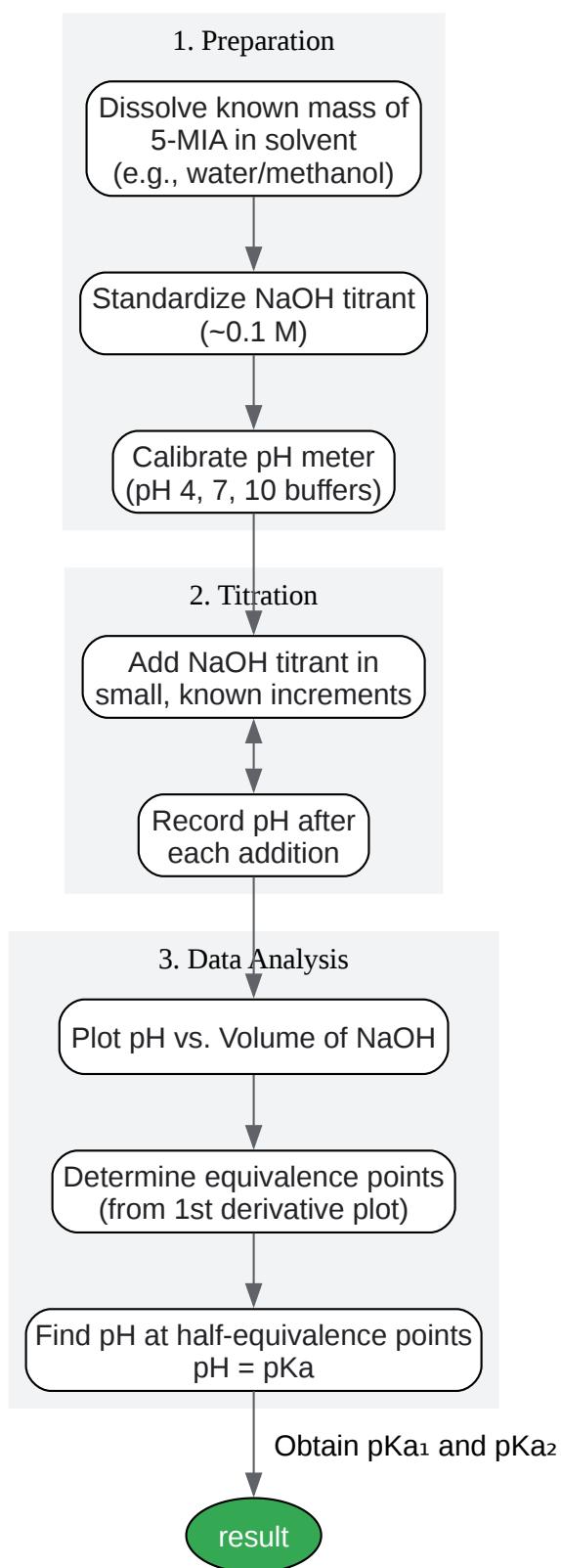
- pKa₁: Corresponds to the dissociation of the first carboxylic acid proton. This value is influenced by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing

effect of the second -COOH group.

- pK_{a2} : Corresponds to the dissociation of the second proton from the resulting carboxylate anion. This dissociation is more difficult (higher pK_a) due to the electrostatic repulsion from the existing negative charge.

The precise pK_a values are best determined experimentally via potentiometric titration. This method involves monitoring the pH of a solution of the acid as a standardized base is added incrementally.^{[13][14]} The pK_a values correspond to the pH at the half-equivalence points on the titration curve.^[15]

Experimental Workflow: pK_a Determination by Potentiometric Titration

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Caption: Workflow for determining pKa values using potentiometric titration.

Spectroscopic Profile

Spectroscopic data is essential for structural confirmation. While specific spectra for **5-Methoxyisophthalic acid** are best accessed through databases using its SDBS number (52048), the expected features are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the features of the carboxylic acid and substituted benzene ring.

- O-H Stretch: A very broad, strong band from approximately 2500-3300 cm^{-1} , characteristic of the hydrogen-bonded O-H in the carboxylic acid dimer.[16][17]
- C-H Stretch: Sharp peaks around 3000-3100 cm^{-1} (aromatic) and 2850-3000 cm^{-1} (methoxy group) will be superimposed on the broad O-H band.[16]
- C=O Stretch: A very strong, intense absorption between 1690-1710 cm^{-1} .[18] Its position at a lower frequency is due to conjugation with the aromatic ring and dimerization.[17]
- C=C Stretch: Medium-intensity peaks in the 1450-1600 cm^{-1} region, corresponding to the aromatic ring.
- C-O Stretch: A strong band between 1210-1320 cm^{-1} for the C-O bond of the carboxylic acid and the aryl ether.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR Spectrum: The spectrum is expected to show distinct signals for each type of proton.
 - -COOH Protons: A very broad singlet, typically downfield (>12 ppm), due to the acidic nature and hydrogen bonding.[17] Its position can be concentration-dependent.
 - Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (7.0-8.5 ppm). Due to their different electronic environments, they will likely appear as distinct signals with small coupling constants (meta-coupling).

- -OCH₃ Protons: A sharp singlet around 3.8-4.0 ppm, integrating to three protons.
- ¹³C NMR Spectrum: The spectrum will show nine distinct signals.
 - -COOH Carbons: Two signals in the 165-185 δ range.[17]
 - Aromatic Carbons: Six signals in the 110-160 δ range. The carbon attached to the methoxy group will be the most shielded (upfield), while the carbons attached to the carboxyl groups will be the most deshielded (downfield).
 - -OCH₃ Carbon: A signal around 55-60 δ.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the mass spectrum would be expected to show:

- Molecular Ion (M⁺): A peak at m/z = 196.
- Key Fragments: Fragmentation would likely involve the loss of small, stable neutral molecules or radicals. Common fragments would include:
 - [M - OH]⁺ at m/z = 179
 - [M - OCH₃]⁺ at m/z = 165
 - [M - COOH]⁺ at m/z = 151
 - Further fragmentation involving the loss of CO (carbonyl group) is also common for benzoic acid derivatives.[19][20]

Detailed Experimental Protocols

Protocol: Melting Point Determination

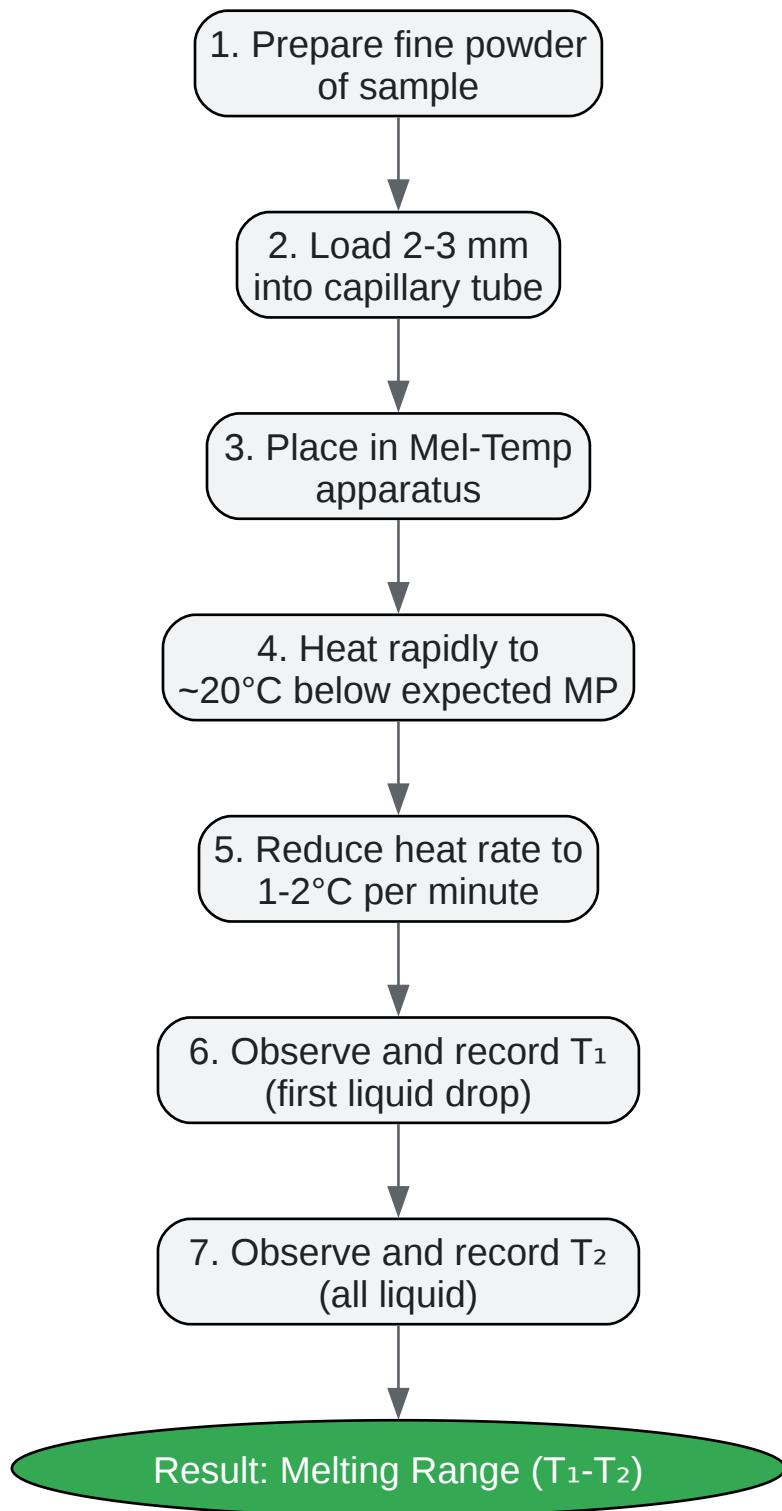
Objective: To accurately determine the melting point range of a solid sample to assess its purity.

Causality: A slow, controlled heating rate is critical.[7] If heated too quickly, the temperature of the heating block will rise faster than the sample can absorb heat and melt, leading to an

erroneously high and broad melting range. The presence of an impurity disrupts the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting range.[6][9]

Methodology:

- Sample Preparation: Place a small amount of the dry **5-Methoxyisophthalic acid** on a clean watch glass. Crush it into a fine powder using a spatula.
- Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount of sample enters the tube. Invert the tube and tap it gently on the benchtop to pack the sample into the sealed end. The final packed sample height should be 2-3 mm.[9]
- Apparatus Setup: Place the loaded capillary tube into the heating block of a Mel-Temp apparatus.
- Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.
- Accurate Determination: Using a fresh sample, heat the block rapidly to about 20 °C below the expected melting point (e.g., to ~250 °C).
- Controlled Heating: Decrease the heating rate to 1-2 °C per minute.
- Record T_1 : Record the temperature at which the first drop of liquid appears.
- Record T_2 : Record the temperature at which the last crystal of the solid melts completely.
- Report: The melting point is reported as the range from T_1 to T_2 .



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Caption: Step-by-step protocol for accurate melting point determination.

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